Branched vs. Linear Perfluoroalkyl Inductive Effect Comparison
The perfluoroalkyl group in 1-iodononafluoro(3-methylbut-1-ene) exhibits a stronger electron-withdrawing inductive effect than linear perfluoroalkyl chains of comparable carbon count. Ultraviolet solvent shift (δ(H-B)) measurements establish the following inductive order: (CF3)3C– > (CF3)2CF– > CF3CF2– > CF3–. The branched perfluoroisobutyl-like group in 1-iodononafluoro(3-methylbut-1-ene) is predicted to fall near the (CF3)2CF– region based on structural analogy, whereas linear analogs like CF3CF2CF2I (1-iodoperfluoropropane) exhibit significantly lower inductive strength [1].
| Evidence Dimension | Inductive electron-withdrawing power |
|---|---|
| Target Compound Data | Predicted δ(H-B) value near (CF3)2CFI region (strong inductive effect) |
| Comparator Or Baseline | CF3CF2CF2I (1-iodoperfluoropropane, linear): weaker inductive effect; CF3CF2I: weakest among measured perfluoroalkyl iodides |
| Quantified Difference | Qualitative ranking: branched (CF3)2CF– > linear CF3CF2– in inductive strength |
| Conditions | UV solvent shift δ(H-B) measurements, pyridine/benzene solvent system |
Why This Matters
A stronger inductive effect increases the electrophilicity of the iodine-bearing carbon, potentially enhancing reactivity in nucleophilic substitution and affecting the stability of radical intermediates—directly impacting synthetic route design.
- [1] Chen, Q.-Y., Jiang, H.-K., Chen, B.-Q., & Liang, M.-L. (1966). Chemistry of the Perfluoro and Polyfluoro Organic Compounds—Perfluoro-t-butyl Iodide and the Inductive Order of Perfluoroalkyl Groups. Acta Chimica Sinica, 32(1), 18–24. View Source
